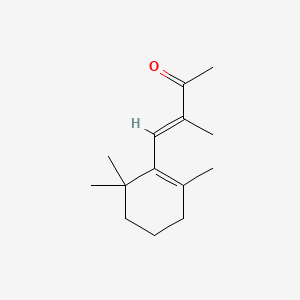
delta-Iraldeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Delta-Iraldeine can be synthesized through the formylation of enolates and enols, which are valuable 1,3-bifunctional building blocks in organic synthesis . The industrial production of this compound involves the separation of isomers of methyl ionone and iso methyl ionone, which are then marketed under various names such as Raldeine Alpha, Raldeine Beta, Raldeine Gamma, Raldeine Delta, and Raldeine Sigma .
Chemical Reactions Analysis
Delta-Iraldeine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include alkyl formates for formylation and other standard organic synthesis reagents . The major products formed from these reactions are typically other sesquiterpenoid compounds with similar structural features .
Scientific Research Applications
Delta-Iraldeine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex organic molecules . In biology and medicine, this compound is studied for its potential therapeutic properties and its role in various biochemical pathways . In the industry, it is primarily used in the fragrance and flavoring sectors .
Mechanism of Action
The mechanism of action of delta-Iraldeine involves its interaction with molecular targets and pathways associated with sesquiterpenoids. These compounds are known to modulate various biological processes through their interaction with specific receptors and enzymes . The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to exert its effects through similar mechanisms as other sesquiterpenoids .
Comparison with Similar Compounds
Delta-Iraldeine is part of the ionone family, which includes compounds such as alpha ionone, beta ionone, and gamma ionone . These compounds share similar structural features but differ in their scent profiles and applications. For example, alpha ionone has a woody nuance, while beta ionone has a sweeter and more fruity character . This compound is unique in its combination of woody and floral notes, making it a valuable ingredient in the fragrance industry .
Properties
CAS No. |
51703-99-2 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9H,6-8H2,1-5H3/b11-9+ |
InChI Key |
NSSHGPBKKVJJMM-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C(\C)/C(=O)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=C(C)C(=O)C |
melting_point |
62.00 °C. @ 760.00 mm Hg |
physical_description |
Liquid Colourless solid, Warm floral aroma |
solubility |
Practically insoluble to insoluble Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12332914.png)

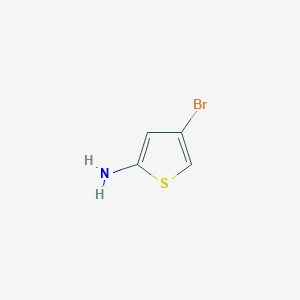
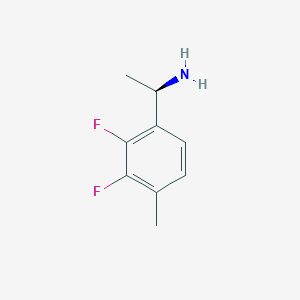
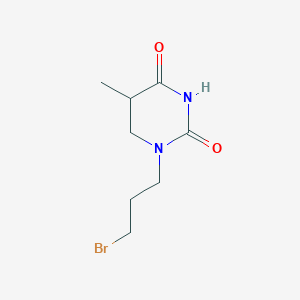

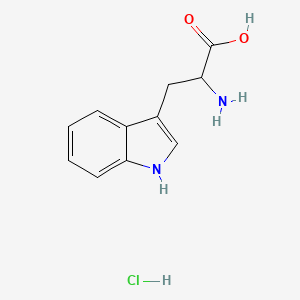
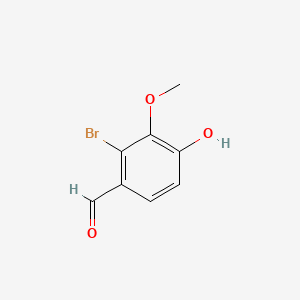
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12332951.png)
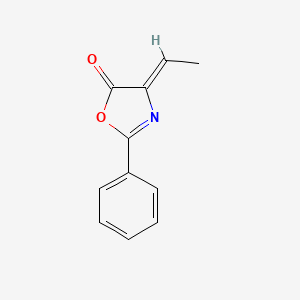
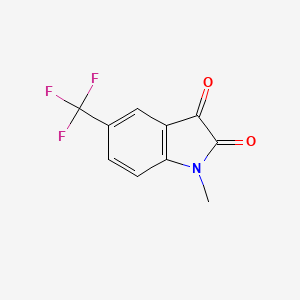
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12332979.png)
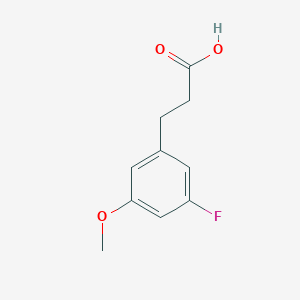
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
